Lipophilicity (LogP) Comparison
The computed LogP of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is 2.01 . This represents a substantial increase over simpler pyrazole-4-acetic acid analogs. For example, 1,3-dimethyl-1H-pyrazole-4-acetic acid has a reported LogP of -0.09 . The nearly 2.1 log-unit difference corresponds to an approximately 126-fold higher theoretical partition coefficient, indicating significantly greater membrane permeability potential—a critical determinant in cell-based assays and in vivo distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP = 2.01 |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid; LogP = -0.09 |
| Quantified Difference | ΔLogP ≈ 2.10 (~126× higher partition coefficient) |
| Conditions | Computed by XLogP3 (PubChem) or equivalent algorithm; note different substitution pattern limits direct comparison. |
Why This Matters
For scientists procuring building blocks for medicinal chemistry, this LogP difference directly impacts compound solubility, permeability, and in vitro assay behavior, making the substituted compound preferable for projects targeting intracellular or CNS-permeable targets.
